molecular formula C8H17N3O B13414348 n-Ethyl-4-methylpiperazine-1-carboxamide CAS No. 7401-05-0

n-Ethyl-4-methylpiperazine-1-carboxamide

Cat. No.: B13414348
CAS No.: 7401-05-0
M. Wt: 171.24 g/mol
InChI Key: JNGRMEMVULIXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-4-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O. It is known for its various applications in scientific research and industry. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is optimized by controlling parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

n-Ethyl-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Ethyl-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethylcarbamazine: Another piperazine derivative used as an anthelmintic.

    Carbamazine: Known for its use in treating parasitic infections.

    Bitirazine: Used in similar applications as diethylcarbamazine.

Uniqueness

n-Ethyl-4-methylpiperazine-1-carboxamide is unique due to its specific structural features, such as the ethyl and methyl groups attached to the piperazine ring. These modifications can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.

Biological Activity

n-Ethyl-4-methylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This compound possesses a piperazine ring structure with a carboxamide functional group, which contributes to its unique properties and potential therapeutic applications.

  • Molecular Formula : C₈H₁₇N₃O
  • Molecular Weight : Approximately 170.25 g/mol

The structural features of this compound include an ethyl group at the nitrogen atom and a methyl group on the piperazine ring, which enhance its reactivity and biological interactions.

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and the treatment of various psychotic disorders. The compound's potential to modulate these pathways suggests its utility in developing therapies for mental health conditions.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antidepressant Effects : Studies have shown that this compound may exhibit antidepressant-like effects by enhancing serotonin levels in the brain.
  • Antipsychotic Properties : Its ability to interact with dopamine receptors indicates potential antipsychotic applications.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress, contributing to neuroprotection.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their structural features and biological activities:

Compound NameStructure FeaturesUnique Properties
1-PiperazinecarboxamideContains a piperazine ring; no ethyl substitutionOften used in drug formulations; different receptor affinity
N,N-Diethyl-4-methylpiperazineTwo ethyl groups on nitrogenExhibits distinct pharmacokinetics; used in anti-parasitic treatments
N-MethylpiperazineMethyl group on nitrogenKnown for its role in synthesizing various pharmaceuticals
4-MethylpiperidineSimilar ring structure without carboxamideUsed primarily as a solvent or reagent in organic synthesis

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Serotonin Modulation : A study demonstrated that this compound increases serotonin levels, leading to enhanced mood and reduced anxiety-like behaviors in animal models (source: ).
  • Dopamine Receptor Interaction : Research indicated that this compound interacts with dopamine receptors, potentially providing a basis for its antipsychotic effects (source: ).
  • Neuroprotective Studies : In vitro studies showed that the compound could protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases (source: ).

Properties

CAS No.

7401-05-0

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-ethyl-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12)

InChI Key

JNGRMEMVULIXBF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.